N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide
Description
N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[45]decane-9-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a spirocyclic system, and a sulfonamide group
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-13(2)25-16-15(9-14(3)10-19-16)20-17(22)21-7-4-5-18(11-21)6-8-26(23,24)12-18/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDCVFQSGYDAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC(C)C)NC(=O)N2CCCC3(C2)CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:
Formation of the Pyridine Derivative: This involves the alkylation of 5-methyl-2-hydroxypyridine with isopropyl bromide under basic conditions to yield 5-methyl-2-propan-2-yloxypyridine.
Spirocyclic System Formation: The spirocyclic system is formed through a cyclization reaction involving a suitable precursor, such as a cyclic ketone or lactam.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine and sulfonamide derivatives.
Scientific Research Applications
N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its spirocyclic system and sulfonamide group make it a candidate for the development of novel materials with specific properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The spirocyclic system may also play a role in stabilizing the compound’s interaction with its targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the spirocyclic system and sulfonamide group.
Carboxamide appended quinoline moieties: These compounds have a similar amide linkage but differ in the aromatic system and additional functional groups.
Uniqueness
N-(5-methyl-2-propan-2-yloxypyridin-3-yl)-2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide is unique due to its combination of a pyridine ring, spirocyclic system, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
